Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride
Overview
Description
Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H10N2O3S. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a sulfanyl group and a carboxylate ester group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions may include the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.
Comparison with Similar Compounds
Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Furan-2-carboxylic acid: A related compound without the sulfanyl group.
Methyl 5-(aminomethyl)furan-2-carboxylate: A compound with an amino group instead of the sulfanyl group.
Methyl 5-(hydroxymethyl)furan-2-carboxylate: A compound with a hydroxymethyl group.
These compounds differ in their functional groups and chemical properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl 5-(carbamimidoylsulfanylmethyl)furan-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.ClH/c1-12-7(11)6-3-2-5(13-6)4-14-8(9)10;/h2-3H,4H2,1H3,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKXMLVNNWXYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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